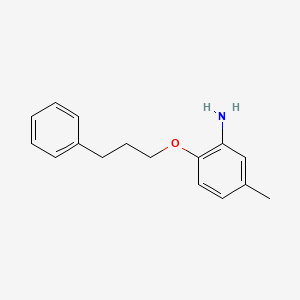

5-Methyl-2-(3-phenylpropoxy)aniline

Beschreibung

Contextualization within Aromatic Amine and Ether-Containing Compounds Research

Aromatic amines, characterized by an amino group attached to an aromatic ring, are fundamental building blocks in organic synthesis and are present in a vast number of biologically active molecules and industrial chemicals. researchgate.net The substitution pattern on the aniline (B41778) ring, in this case, a methyl group at the 5-position and a phenylpropoxy group at the 2-position, is expected to significantly influence the compound's electronic properties, reactivity, and metabolic stability. nih.gov The presence of substituents on the aniline ring can introduce significant differences in the resulting properties of the molecule. nih.gov

The ether linkage (C-O-C) in the 3-phenylpropoxy group adds another layer of chemical interest. Ether-containing compounds are prevalent in medicinal chemistry, often contributing to improved pharmacokinetic profiles. The phenylpropoxy moiety, in particular, has been explored in the context of designing potent bioactive compounds. For instance, derivatives containing a phenylpropoxy group have shown significant analgesic properties. nih.gov

Significance of Investigating Novel Chemical Entities for Biological Exploration

The exploration of novel chemical entities like 5-Methyl-2-(3-phenylpropoxy)aniline is driven by the continuous need for new therapeutic agents and functional materials. The unique three-dimensional structure and electronic properties of a new molecule can lead to novel interactions with biological targets. acs.org The process of replacing or modifying functional groups, such as the aniline moiety, is a key strategy in medicinal chemistry to enhance a compound's efficacy, selectivity, and safety profile.

The investigation of new compounds can lead to the discovery of molecules with a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. nih.govmdpi.commdpi.com The structural components of 5-Methyl-2-(3-phenylpropoxy)aniline, the substituted aniline and the ether side chain, are found in various compounds with demonstrated biological relevance, suggesting that this molecule could serve as a scaffold for the development of new bioactive agents.

Overview of Methodological Approaches for Uncharacterized Organic Molecules

The characterization of a novel organic compound is a systematic process to unequivocally determine its structure, purity, and properties. acs.orgacs.org For a compound like 5-Methyl-2-(3-phenylpropoxy)aniline, this would involve a combination of spectroscopic and analytical techniques.

Synthesis and Purification: The synthesis of this molecule would likely involve a multi-step process. One potential route could be the reaction of a substituted phenol (B47542) with a phenylpropyl halide, followed by the introduction or modification of the amine group on the aromatic ring. Another approach could involve the coupling of 2-amino-4-methylphenol (B1222752) with a 3-phenylpropyl halide. Patent literature describes general methods for synthesizing related substituted anilines, which could be adapted for this specific target. google.comgoogle.com Following synthesis, purification would be achieved using techniques such as column chromatography or recrystallization to ensure a high degree of sample homogeneity. acs.org

Structural Elucidation and Characterization: A suite of spectroscopic methods is essential for confirming the structure of a new molecule. rroij.comroyalsocietypublishing.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the arrangement of hydrogen and carbon atoms, confirming the connectivity of the methyl, phenylpropoxy, and amino groups on the aniline ring. rroij.com

Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). rroij.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the N-H stretches of the amine and the C-O stretch of the ether. rroij.com

Elemental Analysis: This method provides the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in the compound, which can be compared to the calculated values for the proposed molecular formula to establish purity. acs.org

Below are the predicted and reported physicochemical properties for 5-Methyl-2-(3-phenylpropoxy)aniline.

| Property | Value |

| Molecular Formula | C₁₆H₁₉NO |

| Molecular Weight | 241.33 g/mol |

| Boiling Point (Predicted) | 405.1 ± 33.0 °C |

| Density (Predicted) | 1.069 ± 0.06 g/cm³ |

| pKa (Predicted) | 4.94 ± 0.10 |

| CAS Number | 857347-96-7 |

Table 1: Physicochemical Properties of 5-Methyl-2-(3-phenylpropoxy)aniline. Data sourced from chemicalbook.comcalpaclab.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methyl-2-(3-phenylpropoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-13-9-10-16(15(17)12-13)18-11-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRIVNOCGSQTMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methyl 2 3 Phenylpropoxy Aniline

Retrosynthetic Analysis of the 5-Methyl-2-(3-phenylpropoxy)aniline Scaffold

A logical retrosynthetic analysis of the target molecule, 5-Methyl-2-(3-phenylpropoxy)aniline, suggests that the most strategic disconnection is at the ether linkage. This bond can be formed via a Williamson ether synthesis, a robust and well-established method for preparing ethers. This disconnection leads to two key precursor molecules: 2-amino-4-methylphenol (B1222752) and a suitable 3-phenylpropyl electrophile, such as 3-phenylpropyl bromide or a sulfonate ester derivative.

This approach is advantageous as it utilizes readily available or synthetically accessible starting materials. The core structure of the substituted aniline (B41778) is addressed by the choice of 2-amino-4-methylphenol, while the phenylpropoxy side chain is introduced by the second precursor.

Development and Optimization of Synthetic Routes

The development of an efficient synthetic route to 5-Methyl-2-(3-phenylpropoxy)aniline hinges on the successful preparation of its precursors and the optimization of the subsequent etherification reaction.

Synthesis of Key Precursors for 5-Methyl-2-(3-phenylpropoxy)aniline

2-Amino-4-methylphenol: This precursor, also known as 2-hydroxy-5-methylaniline, is a commercially available compound. numberanalytics.commdpi.comchemicalbook.comscbt.com For laboratory purposes, it can be procured from various chemical suppliers. mdpi.com Industrially, its synthesis can be achieved through the reduction of 4-methyl-2-nitrophenol. This reduction can be carried out using various reducing agents, such as hydrogen gas with a palladium catalyst or sodium hydrosulfide. acs.org

3-Phenyl-1-propanol (B195566) and its Derivatives: The second precursor, 3-phenyl-1-propanol, is also commercially available. It can be synthesized through several methods, including the reduction of cinnamic acid or its esters, or the reaction of a benzyl (B1604629) Grignard reagent with ethylene (B1197577) oxide. google.com For the Williamson ether synthesis, 3-phenyl-1-propanol needs to be converted into a more reactive electrophile. A common approach is its conversion to 3-phenylpropyl bromide by reaction with a brominating agent like phosphorus tribromide. Alternatively, it can be converted to a sulfonate ester, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base.

Optimization of Reaction Conditions for Aromatic Amine and Propoxy Linkage Formation

The formation of the ether linkage between 2-amino-4-methylphenol and the 3-phenylpropyl electrophile is typically achieved via the Williamson ether synthesis. researchgate.net This reaction involves the deprotonation of the phenolic hydroxyl group of 2-amino-4-methylphenol to form a more nucleophilic phenoxide, which then attacks the electrophilic carbon of the 3-phenylpropyl derivative in an SN2 reaction.

Several factors must be optimized to maximize the yield and purity of the final product.

| Parameter | Condition | Rationale |

| Base | Potassium carbonate, sodium carbonate, or sodium hydride | To deprotonate the phenolic hydroxyl group, forming the reactive phenoxide. The choice of base can influence the reaction rate and selectivity. |

| Solvent | Polar aprotic solvents like DMF, DMSO, or acetone | To dissolve the reactants and facilitate the SN2 reaction. |

| Temperature | 50-100 °C | To provide sufficient energy for the reaction to proceed at a reasonable rate without promoting side reactions. |

| Leaving Group | Bromide, iodide, or sulfonate (tosylate, mesylate) | A good leaving group is essential for the SN2 reaction. Iodides are generally more reactive than bromides, which are more reactive than sulfonates. |

Table 1: Key Parameters for the Optimization of the Williamson Ether Synthesis.

Challenges in this step include potential N-alkylation of the amino group as a side reaction. This can be minimized by careful selection of the base and reaction conditions. For instance, using a weaker base like potassium carbonate can favor O-alkylation over N-alkylation.

Green Chemistry Principles Applied to 5-Methyl-2-(3-phenylpropoxy)aniline Synthesis

The application of green chemistry principles to the synthesis of 5-Methyl-2-(3-phenylpropoxy)aniline can significantly reduce its environmental impact. mdpi.com Key areas of focus include the use of safer solvents, alternative energy sources, and catalytic methods.

Several strategies can be employed to make the Williamson ether synthesis greener:

Alternative Solvents: Replacing traditional polar aprotic solvents with more environmentally benign alternatives like ionic liquids or deep eutectic solvents can reduce solvent toxicity and waste. numberanalytics.com

Catalytic Approaches: The use of phase-transfer catalysts can enhance reaction rates and allow for the use of less hazardous, biphasic solvent systems. numberanalytics.com Furthermore, research into catalytic Williamson ether synthesis aims to reduce the amount of base required. researchgate.net

Solvent-Free Conditions: In some cases, the reaction can be performed under solvent-free conditions, which completely eliminates solvent waste. This often involves grinding the reactants together with a solid base.

Microwave Irradiation: The use of microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. numberanalytics.com

Scale-Up Considerations for Preparative Synthesis of 5-Methyl-2-(3-phenylpropoxy)aniline

Transitioning the synthesis of 5-Methyl-2-(3-phenylpropoxy)aniline from a laboratory scale to a preparative or industrial scale presents several challenges that need to be addressed for a safe, efficient, and cost-effective process.

| Consideration | Challenge | Mitigation Strategy |

| Heat Transfer | Exothermic nature of the reaction can lead to poor temperature control in large reactors. | Use of jacketed reactors with efficient cooling systems, controlled addition of reagents. |

| Mixing | Inefficient mixing can lead to localized "hot spots" and side product formation. | Use of appropriate agitators and reactor geometry to ensure homogeneity. |

| Reagent Handling | Handling large quantities of potentially hazardous reagents and solvents. | Implementation of closed-system transfers and appropriate personal protective equipment. |

| Work-up and Purification | Handling large volumes of extraction solvents and performing large-scale chromatography can be inefficient and costly. | Development of crystallization-based purification methods or distillation under reduced pressure. |

| Cost of Goods | The cost of starting materials, reagents, and solvents becomes a significant factor. | Optimization of the synthesis to maximize yield and minimize the use of expensive reagents. Sourcing of precursors from cost-effective suppliers. |

Table 2: Scale-Up Considerations for the Synthesis of 5-Methyl-2-(3-phenylpropoxy)aniline.

A thorough process hazard analysis (PHA) is crucial before any scale-up operation to identify and mitigate potential safety risks. The choice of equipment, automation, and in-process controls are also critical for a successful and reproducible large-scale synthesis.

Advanced Theoretical and Computational Investigations of 5 Methyl 2 3 Phenylpropoxy Aniline

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic nature of molecules. These methods provide insights into the distribution of electrons within the molecule, which governs its reactivity and intermolecular interactions.

Frontier Molecular Orbital Analysis of 5-Methyl-2-(3-phenylpropoxy)aniline

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For 5-Methyl-2-(3-phenylpropoxy)aniline, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, particularly on the nitrogen atom and the aromatic system. The LUMO, conversely, would likely be distributed over the phenyl ring of the propoxy chain. The energy values of these orbitals, calculated using a suitable level of theory (e.g., B3LYP with a 6-31G* basis set), would provide quantitative measures of its electron-donating and accepting capabilities.

Table 1: Hypothetical Frontier Molecular Orbital Properties of 5-Methyl-2-(3-phenylpropoxy)aniline

| Parameter | Hypothetical Value (eV) | Implication |

| HOMO Energy | -5.50 | Indicates electron-donating character |

| LUMO Energy | -0.80 | Indicates electron-accepting character |

| HOMO-LUMO Gap | 4.70 | Suggests moderate chemical stability |

Note: These values are illustrative and would require specific computational calculations for verification.

Electrostatic Potential Surface Analysis for Molecular Interactions

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map is colored according to the electrostatic potential, with red regions indicating negative potential (electron-rich areas, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor areas, susceptible to nucleophilic attack).

In the case of 5-Methyl-2-(3-phenylpropoxy)aniline, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the aniline group and the oxygen atom of the ether linkage, making these sites prone to interaction with electrophiles. The hydrogen atoms of the amine group would exhibit a positive potential, indicating their susceptibility to nucleophilic interaction. The phenyl rings would show a more complex potential distribution due to the interplay of the substituent effects.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical determinants of its physical and biological properties. Conformational analysis and molecular dynamics simulations provide insights into the molecule's preferred shapes and its dynamic behavior over time.

Exploration of Conformational Landscapes of 5-Methyl-2-(3-phenylpropoxy)aniline

The presence of several rotatable bonds in the 3-phenylpropoxy chain of 5-Methyl-2-(3-phenylpropoxy)aniline suggests that the molecule can adopt multiple conformations. A systematic conformational search would be necessary to identify the low-energy conformers. This involves rotating the dihedral angles of the flexible side chain and calculating the energy of each resulting structure. The results of such a search would reveal the most stable three-dimensional arrangement of the molecule, which is crucial for understanding its interactions with other molecules.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic properties of a molecule, which can aid in its experimental characterization.

Table 2: Predicted Spectroscopic Data for 5-Methyl-2-(3-phenylpropoxy)aniline (Illustrative)

| Spectroscopic Technique | Predicted Feature | Corresponding Molecular Moiety |

| ¹H NMR | Chemical shifts for aromatic protons (δ 6.5-7.5 ppm) | Aniline and Phenyl Rings |

| Chemical shifts for -CH₂- protons (δ 2.0-4.0 ppm) | Propoxy Chain | |

| Chemical shift for -CH₃ protons (δ 2.2 ppm) | Methyl Group | |

| ¹³C NMR | Chemical shifts for aromatic carbons (δ 110-150 ppm) | Aniline and Phenyl Rings |

| IR Spectroscopy | N-H stretching vibrations (~3400 cm⁻¹) | Aniline Amine Group |

| C-O-C stretching vibrations (~1250 cm⁻¹) | Ether Linkage | |

| Aromatic C-H stretching vibrations (~3050 cm⁻¹) | Phenyl Rings | |

| UV-Vis Spectroscopy | Absorption maximum (~240 nm and ~290 nm) | π→π* transitions in aromatic rings |

Note: These are generalized predictions and would need to be confirmed by specific computational calculations.

By simulating the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra, researchers can gain a deeper understanding of the molecule's structure and electronic transitions. For 5-Methyl-2-(3-phenylpropoxy)aniline, the predicted ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom. The calculated IR spectrum would show characteristic vibrational frequencies corresponding to its functional groups, such as the N-H stretch of the aniline and the C-O-C stretch of the ether. The simulated UV-Vis spectrum would reveal the electronic transitions within the molecule, which are related to the HOMO-LUMO energy gap.

In Silico Screening and Virtual Ligand Design Initiatives Incorporating 5-Methyl-2-(3-phenylpropoxy)aniline

While specific, large-scale in silico screening or virtual ligand design initiatives centered on 5-Methyl-2-(3-phenylpropoxy)aniline are not extensively documented in publicly available research, the structural characteristics of this compound make it a molecule of interest for such computational studies. Its aniline scaffold, substituted with both a methyl and a phenylpropoxy group, provides a foundation for exploring its potential interactions with various biological targets.

Virtual screening and ligand design initiatives typically leverage computational methods to predict the binding affinity and mode of interaction of small molecules with proteins or other macromolecular targets. For a compound like 5-Methyl-2-(3-phenylpropoxy)aniline, this process would involve several key stages, from initial characterization to more complex molecular dynamics simulations.

Physicochemical Properties and Drug-Likeness Assessment

The initial step in any in silico evaluation involves the calculation of key physicochemical properties to assess the compound's "drug-likeness." These parameters, often guided by frameworks like Lipinski's Rule of Five, help in predicting the potential for oral bioavailability.

Table 1: Predicted Physicochemical Properties of 5-Methyl-2-(3-phenylpropoxy)aniline

| Property | Predicted Value | Significance in Virtual Screening |

|---|---|---|

| Molecular Formula | C₁₆H₁₉NO | Provides the elemental composition. |

| Molar Mass | 241.33 g/mol | Falls within the typical range for small molecule drugs. |

| Density | 1.069±0.06 g/cm³ | Influences formulation and delivery considerations. |

| Boiling Point | 405.1±33.0 °C | Indicates thermal stability. |

| pKa | 4.94±0.10 | Predicts the ionization state at physiological pH, affecting solubility and target interaction. |

Hypothetical Virtual Screening Workflow

A hypothetical in silico screening initiative incorporating 5-Methyl-2-(3-phenylpropoxy)aniline or its derivatives would likely follow a multi-step process to identify potential biological targets and optimize binding affinity.

Table 2: Hypothetical In Silico Screening Cascade for 5-Methyl-2-(3-phenylpropoxy)aniline Analogs

| Stage | Description | Key Metrics and Methodologies |

|---|---|---|

| 1. Library Generation | Creation of a virtual library of analogs based on the 5-Methyl-2-(3-phenylpropoxy)aniline scaffold. This would involve systematic modification of the phenyl ring, the aniline core, and the propoxy linker. | Combinatorial chemistry algorithms, fragment-based design approaches. |

| 2. Target Identification | Identification of potential protein targets through reverse docking or similarity searching based on known ligands of various receptors. | Pharm-U, TargetNet, SuperPred. |

| 3. High-Throughput Virtual Screening (HTVS) | Rapid docking of the virtual library against the identified target's binding site to filter for compounds with favorable initial binding energies. | Glide, AutoDock Vina, GOLD. Metrics include docking score and binding energy. |

| 4. ADME/Tox Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles for the top-scoring hits from HTVS. | QikProp, SwissADME, Toxtree. Metrics include blood-brain barrier penetration, CYP450 inhibition, and mutagenicity alerts. |

| 5. Molecular Dynamics (MD) Simulation | More computationally intensive simulation of the protein-ligand complex in a simulated physiological environment to assess the stability of the binding interaction over time. | GROMACS, AMBER, NAMD. Metrics include Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). |

| 6. Lead Optimization | Further refinement of the most promising candidates through iterative modifications to improve potency, selectivity, and pharmacokinetic properties. | Free energy perturbation (FEP), quantitative structure-activity relationship (QSAR) modeling. |

Structural Features and Potential for Ligand Design

The distinct structural components of 5-Methyl-2-(3-phenylpropoxy)aniline offer several avenues for virtual ligand design:

Aniline Core: The aniline group can act as a key hydrogen bond donor and acceptor, forming critical interactions within a protein's binding pocket. Its pKa suggests it will be partially protonated at physiological pH, which can influence electrostatic interactions.

Phenylpropoxy Group: The flexible propoxy linker allows the terminal phenyl group to adopt various conformations, enabling it to explore and fit into hydrophobic pockets within a target protein. The length and nature of this linker can be modified to optimize binding orientation and affinity.

Methyl Group: The methyl substituent on the aniline ring can influence the compound's electronic properties and provide a point for steric interactions, potentially enhancing selectivity for a particular target.

By leveraging these features, computational chemists can design virtual libraries of related compounds for screening against targets implicated in various diseases. While specific research on 5-Methyl-2-(3-phenylpropoxy)aniline in this context is not yet prevalent, its structure represents a promising starting point for future in silico drug discovery efforts.

Preclinical Biological Evaluation of 5 Methyl 2 3 Phenylpropoxy Aniline: in Vitro Perspectives

Cell-Based Assays for Initial Biological Profiling

Cell-based assays represent a foundational step in understanding the biological effects of a novel compound. These assays utilize living cells to assess a compound's impact on cellular functions, viability, and specific signaling pathways in a biologically relevant context.

Target Identification and Engagement Studies for 5-Methyl-2-(3-phenylpropoxy)aniline

Identifying the molecular target of a compound is a critical step in drug discovery. Techniques such as affinity chromatography, where the compound of interest is immobilized to a solid support to capture its binding partners from cell lysates, could be employed. Another approach is the use of chemical proteomics, which can identify protein targets by observing changes in their expression or post-translational modifications in response to the compound.

For a compound like 5-Methyl-2-(3-phenylpropoxy)aniline, with its aniline (B41778) and phenylpropoxy moieties, potential targets could theoretically include a range of enzymes and receptors. Aniline derivatives are known to interact with various biological targets, and the phenylpropoxy group could influence binding affinity and specificity. Without experimental data, however, any specific target remains speculative.

Assessment of Compound Activity in Relevant Biological Pathways

Once a potential target is identified, or in parallel through broader screening, the effect of the compound on relevant biological pathways would be investigated. This is often achieved using reporter gene assays, where the activity of a specific pathway is linked to the expression of a reporter protein (e.g., luciferase or green fluorescent protein). For instance, if the compound were hypothesized to have anti-inflammatory properties, its effect on the NF-κB signaling pathway could be assessed. Similarly, for potential anticancer activity, pathways involved in cell cycle regulation, apoptosis (programmed cell death), and proliferation would be of interest.

Enzyme Inhibition and Activation Studies

Many drugs exert their effects by modulating the activity of specific enzymes. To evaluate 5-Methyl-2-(3-phenylpropoxy)aniline, a panel of purified enzymes could be tested in biochemical assays. These assays would measure the rate of the enzymatic reaction in the presence and absence of the compound. Should any inhibitory or activating effects be observed, further studies would be conducted to determine the mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition) and the potency of the interaction, typically quantified as the half-maximal inhibitory concentration (IC50) or activation constant (AC50).

Hypothetical Enzyme Inhibition Data for 5-Methyl-2-(3-phenylpropoxy)aniline

| Enzyme Target | Assay Type | IC50 (µM) | Notes |

| Cyclooxygenase-2 (COX-2) | Biochemical | Data not available | Potential anti-inflammatory target. |

| Monoamine Oxidase B (MAO-B) | Biochemical | Data not available | Potential target for neurodegenerative diseases. |

| Cytochrome P450 2D6 | Biochemical | Data not available | Important for drug metabolism. |

This table is for illustrative purposes only. No experimental data is available for 5-Methyl-2-(3-phenylpropoxy)aniline.

Receptor Binding Affinity Characterization

If the compound is suspected to interact with a cell surface or nuclear receptor, its binding affinity would be characterized. This is commonly done using radioligand binding assays, where the compound's ability to displace a known radioactive ligand from its receptor is measured. The binding affinity is typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). A lower Ki or Kd value indicates a higher binding affinity.

Hypothetical Receptor Binding Data for 5-Methyl-2-(3-phenylpropoxy)aniline

| Receptor Target | Assay Type | Ki (nM) | Notes |

| Dopamine D2 Receptor | Radioligand Binding | Data not available | Potential target for CNS disorders. |

| Serotonin 5-HT2A Receptor | Radioligand Binding | Data not available | Potential target for various neurological conditions. |

| Estrogen Receptor Alpha | Radioligand Binding | Data not available | Potential target in hormone-dependent cancers. |

This table is for illustrative purposes only. No experimental data is available for 5-Methyl-2-(3-phenylpropoxy)aniline.

Phenotypic Screening Strategies Employing 5-Methyl-2-(3-phenylpropoxy)aniline

Phenotypic screening takes a target-agnostic approach, where the compound is tested for its ability to produce a desired change in the phenotype (observable characteristics) of a cell or organism, without prior knowledge of the specific molecular target. High-content screening (HCS) is a powerful phenotypic screening method that uses automated microscopy and image analysis to quantify multiple cellular parameters simultaneously, such as cell morphology, proliferation, and the localization of specific proteins.

For example, 5-Methyl-2-(3-phenylpropoxy)aniline could be screened in a panel of cancer cell lines to identify any cytotoxic or anti-proliferative effects. If activity is observed in a particular cell line, further studies would be initiated to elucidate the mechanism of action.

Structure Activity Relationship Sar Studies of 5 Methyl 2 3 Phenylpropoxy Aniline and Analogs

Design and Synthesis of Analogs Derived from the 5-Methyl-2-(3-phenylpropoxy)aniline Scaffold

The synthesis of analogs based on the 5-Methyl-2-(3-phenylpropoxy)aniline structure allows for a systematic investigation of its chemical space. Synthetic strategies typically focus on modifying the three key components of the molecule: the substituted aniline (B41778) ring, the phenylpropoxy side chain, and the ether linkage.

A common synthetic pathway to create such analogs involves the Williamson ether synthesis. This can be achieved by reacting a substituted phenol (B47542) with a haloalkane in the presence of a base. For the parent compound, this would involve reacting 2-amino-4-methylphenol (B1222752) with (3-bromopropyl)benzene. More practically, synthesis often starts with a more readily available precursor like 2-Methoxy-5-methylaniline (p-Cresidine). haihangchem.comscbt.comsigmaaldrich.com The synthesis would proceed by demethylation to reveal the phenol, followed by etherification with a variety of substituted (3-halopropyl)benzenes.

Alternatively, analogs can be prepared via the reaction of a suitable phenol with a substituted 2-chloro- or 2-fluoro-5-methylnitrobenzene, followed by the reduction of the nitro group to an aniline. For instance, the synthesis of a related compound, 5-Methyl-2-(4-methylphenoxy)aniline, has been achieved by reacting 4-methylphenol with 2-chloro-5-methylaniline (B1583412) or by reducing 4-methyl-1-(4-methylphenoxy)-2-nitrobenzene. These established methods provide a versatile platform for generating a library of derivatives with modifications at various positions.

Analog design can include:

Modification of the Aniline Ring: Introducing different substituents at positions 3, 4, or 6, or replacing the 5-methyl group with other alkyl, halo, or electron-withdrawing/donating groups.

Alteration of the Propoxy Linker: Varying the length of the alkyl chain (e.g., ethoxy, butoxy), introducing unsaturation, or adding substituents to the chain to alter its flexibility and conformation.

Substitution on the Terminal Phenyl Ring: Placing various substituents (e.g., methoxy (B1213986), chloro, trifluoromethyl) at the ortho, meta, or para positions of the phenyl ring to probe steric and electronic effects.

Elucidation of Key Pharmacophoric Features

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. While detailed interaction studies for 5-Methyl-2-(3-phenylpropoxy)aniline are not widely published, its key pharmacophoric features can be inferred from its structure. These features are critical for its molecular recognition by biological targets like receptors or enzymes.

The principal pharmacophoric elements of the 5-Methyl-2-(3-phenylpropoxy)aniline scaffold are:

Hydrogen Bond Donor: The primary amine (-NH2) group on the aniline ring is a strong hydrogen bond donor.

Hydrogen Bond Acceptor: The ether oxygen atom in the propoxy linkage acts as a hydrogen bond acceptor.

Hydrophobic/Aromatic Regions: The molecule possesses two key aromatic regions: the methyl-substituted aniline ring and the terminal phenyl ring. These can engage in hydrophobic and π-π stacking interactions with target proteins.

Hydrophobic Linker: The three-carbon propyl chain is a hydrophobic spacer that dictates the spatial orientation and distance between the two aromatic rings. Its flexibility allows the molecule to adopt various conformations to fit into a binding pocket.

Methyl Group: The methyl group at the 5-position of the aniline ring provides a specific steric and electronic feature, influencing the electron density of the ring and providing a potential hydrophobic contact point.

The interplay and spatial relationship of these features define the molecule's potential to interact with biological systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 5-Methyl-2-(3-phenylpropoxy)aniline Derivatives

A typical QSAR study involves the following steps:

Data Set Generation: A series of analogs is synthesized, and their biological activity (e.g., IC50, Ki) is measured under standardized conditions.

Descriptor Calculation: For each analog, a wide range of molecular descriptors is calculated using computational software. These descriptors quantify various aspects of the molecule's structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), hydrophobicity (e.g., LogP), and topological indices. nih.govpensoft.net

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or more advanced machine learning algorithms like Support Vector Machines (SVR) and Random Forest (RF) are used to build a mathematical equation linking the descriptors to the observed activity. nih.govfrontiersin.org

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal (e.g., cross-validation) and external validation (using a set of compounds not included in the model development). frontiersin.org

For aniline derivatives, QSAR models have been developed to predict properties like lipophilicity, which is crucial for pharmacokinetic behavior. nih.gov Such models can guide the design of new, more potent, or selective analogs of 5-Methyl-2-(3-phenylpropoxy)aniline by predicting their activity before synthesis, thereby saving time and resources.

Impact of Substituent Modifications on Biological Response Profiles

Modifying substituents on the 5-Methyl-2-(3-phenylpropoxy)aniline scaffold directly impacts its physicochemical properties, which in turn influences its biological response profile. The electronic and steric effects of different functional groups can alter a compound's reactivity, lipophilicity, and ability to bind to a target.

The following table summarizes the potential impact of various substituent modifications based on established chemical principles and data from related compounds.

| Modification | Analog Example | Anticipated Impact on Properties |

| Parent Compound | 5-Methyl-2-(3-phenylpropoxy)aniline | Baseline reference. The 5-methyl group is a weak electron-donating group. |

| Replace 5-Methyl with Electron-Withdrawing Group (EWG) | 2-(3-Phenylpropoxy)-5-(trifluoromethyl)aniline sigmaaldrich.com | The -CF3 group is a strong EWG, decreasing the basicity of the aniline nitrogen and increasing lipophilicity. This can significantly alter binding affinity and metabolic stability. |

| Replace 5-Methyl with Electron-Donating Group (EDG) | 5-Methoxy-2-(3-phenylpropoxy)aniline | A methoxy group is a stronger EDG than methyl, increasing the electron density of the aniline ring and potentially enhancing π-stacking interactions or altering metabolic pathways. |

| Modify Terminal Phenyl Ring | 5-Methyl-2-(3-(4-chlorophenyl)propoxy)aniline | A chloro substituent at the para-position adds a hydrophobic and electron-withdrawing feature, potentially occupying a specific pocket in a binding site and altering electronic interactions. |

| Alter Linker Length | 5-Methyl-2-(2-phenylethoxy)aniline | Shortening the linker from propoxy to ethoxy reduces conformational flexibility and changes the distance between the two aromatic rings, which can be critical for optimal binding. |

| Introduce Linker Rigidity | 5-Methyl-2-(3-phenylprop-2-en-1-yloxy)aniline | Introducing a double bond in the linker would make it more rigid, restricting the molecule to fewer conformations. This can lead to higher affinity if the rigid conformation is the bioactive one. |

Mechanistic Investigations of 5 Methyl 2 3 Phenylpropoxy Aniline at the Molecular Level Preclinical Focus

Molecular Target Elucidation Using Biochemical and Biophysical Approaches

The initial and most critical step in characterizing a novel compound like 5-Methyl-2-(3-phenylpropoxy)aniline is the identification of its molecular target(s) within a biological system. This process, known as target elucidation or target deconvolution, utilizes a variety of biochemical and biophysical techniques to pinpoint the specific proteins, enzymes, or other macromolecules with which the compound interacts to exert its effects.

Biochemical approaches often involve screening the compound against panels of known biological targets. For instance, a comprehensive kinase screen would assess the ability of 5-Methyl-2-(3-phenylpropoxy)aniline to inhibit the activity of a broad spectrum of kinases, which are enzymes that play crucial roles in cellular signaling. Similarly, receptor binding assays would determine if the compound binds to and modulates the function of various cell surface or nuclear receptors.

Biophysical techniques provide direct evidence of binding and can quantify the interaction between the compound and its target. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are invaluable in this regard. SPR can measure the binding and dissociation rates of the compound to a target immobilized on a sensor chip, while ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction.

Table 1: Illustrative Data from a Hypothetical Kinase Inhibition Screen for 5-Methyl-2-(3-phenylpropoxy)aniline

| Kinase Target | Percent Inhibition at 10 µM |

| Kinase A | 5% |

| Kinase B | 8% |

| Kinase C | 92% |

| Kinase D | 12% |

| Kinase E | 3% |

This table illustrates how a primary screen might identify a specific kinase as a potential high-affinity target.

Exploration of Binding Modes through Advanced Structural Biology Techniques

Once a primary molecular target is identified, the next step is to understand precisely how 5-Methyl-2-(3-phenylpropoxy)aniline binds to it. This is achieved through advanced structural biology techniques, which provide a three-dimensional view of the compound-target complex at an atomic level.

X-ray crystallography is a powerful method for this purpose. It involves co-crystallizing the target protein with 5-Methyl-2-(3-phenylpropoxy)aniline and then diffracting X-rays through the crystal. The resulting diffraction pattern can be used to construct a detailed electron density map, revealing the precise orientation and conformation of the compound within the binding site of the protein. This information is critical for understanding the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the binding affinity and selectivity.

Another key technique is cryo-electron microscopy (cryo-EM), which is particularly useful for large protein complexes or membrane proteins that are difficult to crystallize. Cryo-EM can generate high-resolution 3D models of the target-compound complex in a near-native state.

Computational modeling and molecular docking simulations are often used in conjunction with these experimental techniques. These in silico methods can predict the likely binding pose of 5-Methyl-2-(3-phenylpropoxy)aniline within the target's binding site and help to rationalize the experimental findings.

Functional Pathway Analysis Downstream of 5-Methyl-2-(3-phenylpropoxy)aniline Interaction

Identifying the molecular target and understanding the binding mode are crucial, but it is equally important to elucidate the downstream functional consequences of this interaction. Functional pathway analysis aims to understand how the binding of 5-Methyl-2-(3-phenylpropoxy)aniline to its target alters cellular signaling pathways and ultimately leads to a physiological response.

This is often investigated using cell-based assays. For example, if the target is a kinase, researchers would examine the phosphorylation status of its known downstream substrates. A decrease in the phosphorylation of these substrates in the presence of 5-Methyl-2-(3-phenylpropoxy)aniline would confirm that the compound is acting as an inhibitor of the kinase's activity within a cellular context.

Transcriptomic and proteomic approaches provide a more global view of the downstream effects. Techniques like RNA sequencing (RNA-seq) can identify changes in gene expression that occur in response to treatment with the compound. Similarly, mass spectrometry-based proteomics can reveal changes in the abundance and post-translational modifications of proteins throughout the cell. By analyzing these large datasets, researchers can map the broader signaling networks that are modulated by 5-Methyl-2-(3-phenylpropoxy)aniline.

Kinetic Analysis of Molecular Interactions

A detailed kinetic analysis of the interaction between 5-Methyl-2-(3-phenylpropoxy)aniline and its molecular target provides deeper insights into the mechanism of action and can be crucial for optimizing the compound's properties. This goes beyond simply measuring the binding affinity and explores the rates at which the compound associates and dissociates from its target.

Surface plasmon resonance (SPR) is a primary tool for kinetic analysis. By monitoring the change in the refractive index at the surface of a sensor chip as the compound flows over the immobilized target, SPR can determine the association rate constant (k_on) and the dissociation rate constant (k_off). The ratio of these two constants (k_off/k_on) provides the equilibrium dissociation constant (K_D), a measure of binding affinity.

A long residence time (slow k_off) can be a desirable property for a drug candidate, as it means the compound remains bound to its target for a longer period, potentially leading to a more durable pharmacological effect.

Table 2: Hypothetical Kinetic Parameters for the Interaction of 5-Methyl-2-(3-phenylpropoxy)aniline with its Target

| Parameter | Value | Unit |

| Association Rate (k_on) | 2.5 x 10^5 | M⁻¹s⁻¹ |

| Dissociation Rate (k_off) | 5.0 x 10⁻⁴ | s⁻¹ |

| Dissociation Constant (K_D) | 2.0 | nM |

This table presents a hypothetical set of kinetic data that would be generated to characterize the binding dynamics of the compound.

Derivatization and Chemical Probe Development from 5 Methyl 2 3 Phenylpropoxy Aniline

Synthetic Strategies for Functionalization of the Aromatic Amine and Propoxy Moieties

The functionalization of 5-Methyl-2-(3-phenylpropoxy)aniline can be systematically approached by targeting its two primary reactive sites: the aromatic amine and the propoxy chain.

Functionalization of the Aromatic Amine:

The primary amino group on the aniline (B41778) ring is a key handle for a variety of chemical transformations. Standard reactions for aromatic amines can be readily applied to introduce diverse functionalities. These include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This can be used to introduce reporter tags or reactive groups for bioconjugation.

Sulfonylation: Treatment with sulfonyl chlorides to yield sulfonamides, which can alter the electronic properties and solubility of the molecule.

Alkylation: Introduction of alkyl groups via reductive amination or direct alkylation, although selectivity can be a challenge.

Diazotization: Conversion of the amine to a diazonium salt, which can then be subjected to Sandmeyer or other related reactions to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups.

Oxidative Coupling: Anilines can undergo oxidative coupling reactions, for instance with ferricyanide, to form larger conjugated systems or to couple with other biomolecules. nih.gov

Functionalization of the Propoxy Moiety:

The propoxy chain and its terminal phenyl group offer additional opportunities for modification.

Aromatic Substitution on the Terminal Phenyl Ring: The terminal phenyl group can be functionalized through electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. These modifications can be used to attach signaling moieties or to modulate the lipophilicity and binding interactions of the molecule.

Modification of the Propoxy Linker: While the ether linkage is generally stable, synthetic strategies could involve the initial synthesis of analogs with modified linkers. For example, replacing the propyl chain with a longer or more rigid linker containing other functional groups like alkynes or azides for click chemistry applications.

A summary of potential functionalization strategies is presented in the table below.

| Reactive Site | Reaction Type | Reagents and Conditions | Potential Introduced Functionality |

| Aromatic Amine | Acylation | Acyl chloride, pyridine | Amide, reporter tags |

| Aromatic Amine | Sulfonylation | Sulfonyl chloride, base | Sulfonamide |

| Aromatic Amine | Diazotization | NaNO₂, HCl; then CuX | Halogen, cyano, hydroxyl |

| Terminal Phenyl Ring | Nitration | HNO₃, H₂SO₄ | Nitro group (can be reduced to amine) |

| Terminal Phenyl Ring | Halogenation | Br₂, FeBr₃ | Bromo group (for cross-coupling) |

Design of Affinity Probes and Reporter Molecules Based on 5-Methyl-2-(3-phenylpropoxy)aniline

The core structure of 5-Methyl-2-(3-phenylpropoxy)aniline can be elaborated to create affinity probes and reporter molecules.

Affinity Probes:

Affinity-based probes are designed to specifically bind to a biological target, enabling its isolation and identification. The design of such probes based on 5-Methyl-2-(3-phenylpropoxy)aniline would involve:

A Recognition Element: The core 5-Methyl-2-(3-phenylpropoxy)aniline scaffold would serve as the primary recognition element, assuming it has inherent affinity for a specific biological target.

A Reactive Group: A chemically reactive moiety, such as a photo-activatable group (e.g., benzophenone (B1666685) or diazirine) or an electrophilic warhead (e.g., fluorophosphate (B79755) or acrylamide), would be incorporated. This group allows for covalent cross-linking to the target protein upon binding.

A Reporter Tag: A reporter group, such as biotin (B1667282) for affinity purification or a fluorophore for visualization, is typically included.

Reporter Molecules:

Reporter molecules are used to visualize or quantify biological processes. Derivatives of 5-Methyl-2-(3-phenylpropoxy)aniline can be designed as fluorescent probes. This can be achieved by:

Introducing a Fluorophore: A common strategy is to couple a known fluorophore to the aniline nitrogen or the terminal phenyl ring.

Creating an Environment-Sensitive Probe: Modifications can be made to the scaffold to render its fluorescence sensitive to the local environment, such as polarity or pH. For example, introducing a donor-acceptor pair within the molecule could lead to solvatochromic fluorescence.

The following table outlines the key components in the design of probes based on 5-Methyl-2-(3-phenylpropoxy)aniline.

| Probe Type | Key Components | Example Functionality |

| Affinity Probe | Recognition Element, Reactive Group, Reporter Tag | Core Scaffold, Benzophenone, Biotin |

| Reporter Molecule | Recognition Element, Signaling Moiety | Core Scaffold, Fluorophore (e.g., fluorescein, rhodamine) |

Bioconjugation Techniques for In Vitro and Ex Vivo Studies

To utilize derivatives of 5-Methyl-2-(3-phenylpropoxy)aniline in biological systems, they often need to be conjugated to biomolecules, such as proteins or nucleic acids. Several bioconjugation techniques can be employed, depending on the functional groups introduced onto the aniline scaffold.

Amine-Reactive Crosslinkers: If the aniline nitrogen is preserved, it can be targeted by amine-reactive crosslinkers like N-hydroxysuccinimide (NHS) esters or isothiocyanates. However, the reactivity of the aromatic amine is lower than that of aliphatic amines.

Click Chemistry: A highly efficient and specific method for bioconjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Derivatives of 5-Methyl-2-(3-phenylpropoxy)aniline can be synthesized with either a terminal alkyne or an azide (B81097) group, allowing for their attachment to biomolecules that have been correspondingly modified with the complementary functional group.

Thiol-Maleimide Chemistry: Introduction of a maleimide (B117702) group onto the scaffold allows for specific conjugation to cysteine residues in proteins.

Oxidative Coupling: As mentioned earlier, aniline derivatives can be coupled to electron-rich phenols, such as tyrosine residues on proteins, using an oxidant like ferricyanide. nih.gov This offers a site-specific conjugation strategy.

Development of Optically Active or Labeled Derivatives for Mechanistic Studies

Optically Active Derivatives:

The development of enantiomerically pure derivatives of 5-Methyl-2-(3-phenylpropoxy)aniline can be crucial for studying stereospecific interactions with biological targets. Since the parent molecule is achiral, chirality must be introduced through derivatization. This can be achieved by:

Introduction of a Chiral Center: For instance, alkylation of the propoxy chain with a chiral substituent.

Resolution of Racemic Mixtures: If a derivatization reaction creates a new stereocenter, the resulting enantiomers can be separated using chiral chromatography or by diastereomeric salt formation with a chiral acid or base.

Labeled Derivatives:

For mechanistic studies, such as determining the metabolic fate of the compound or quantifying its binding to a target, isotopically labeled derivatives are invaluable.

Stable Isotope Labeling: Incorporation of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) can be achieved by using labeled starting materials in the synthesis. These labeled compounds can be used as internal standards in mass spectrometry-based assays.

Radiolabeling: Introduction of a radioisotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), allows for highly sensitive detection and quantification. For positron emission tomography (PET) imaging, a positron-emitting radionuclide like fluorine-18 (B77423) (¹⁸F) could be incorporated, for example, by fluorination of the terminal phenyl ring. The synthesis of fluorinated aniline derivatives is a well-established field. beilstein-journals.org

The table below summarizes approaches for creating optically active and labeled derivatives.

| Derivative Type | Methodology | Application |

| Optically Active | Chiral synthesis or resolution of enantiomers | Studying stereospecific biological interactions |

| Stable Isotope Labeled | Synthesis with ²H, ¹³C, or ¹⁵N labeled precursors | Mass spectrometry-based quantification |

| Radiolabeled | Synthesis with ³H, ¹⁴C, or ¹⁸F | Radiometric assays, PET imaging |

Potential Applications and Translational Research Directions Pre Clinical, Non Human

Role of 5-Methyl-2-(3-phenylpropoxy)aniline as a Chemical Tool for Biological Research

Substituted anilines and their derivatives are fundamental building blocks in medicinal chemistry and have been developed as chemical tools to probe biological systems. researchgate.netrsc.org The unique structure of 5-Methyl-2-(3-phenylpropoxy)aniline, featuring both a lipophilic phenylpropoxy tail and a potentially reactive aniline (B41778) core, makes it an interesting candidate for development as a chemical probe.

Chemical probes are essential for target identification and validation. The utility of a molecule as a chemical probe is dependent on several factors, including its potency, selectivity, and the presence of a "handle" for modification. The aniline group in 5-Methyl-2-(3-phenylpropoxy)aniline could serve as such a handle, allowing for the attachment of reporter tags like fluorophores or biotin (B1667282) for use in pull-down assays or imaging studies.

Furthermore, aniline-based compounds have been utilized to develop fluorescent probes for bioimaging. rsc.org The structural characteristics of 5-Methyl-2-(3-phenylpropoxy)aniline could potentially be exploited to develop probes for specific cellular compartments or to monitor dynamic biological processes in real-time within a non-human, preclinical research setting.

Exploration of Novel Biological Targets Modulated by the Compound

The aniline scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. mdpi.comresearchgate.net Derivatives of aniline have shown activity against various target classes, including enzymes and receptors.

Potential Target Classes for 5-Methyl-2-(3-phenylpropoxy)aniline:

| Target Class | Rationale Based on Structural Analogs | Potential Research Application (Preclinical) |

| Kinases | Aniline and substituted aniline moieties are core components of numerous kinase inhibitors used in oncology research. nih.govnih.gov | Screening against a panel of cancer-related kinases to identify potential anti-proliferative activity. |

| G-Protein Coupled Receptors (GPCRs) | The phenylpropoxy group bears resemblance to ligands for various GPCRs, including those involved in neurological pathways. nih.gov | Binding assays and functional studies on a range of GPCRs to explore potential neuromodulatory effects. |

| Monoamine Oxidases (MAOs) | Certain aniline derivatives exhibit inhibitory activity against MAOs, enzymes implicated in neurodegenerative diseases. nih.gov | Investigating the potential of the compound to modulate MAO-A and MAO-B activity in models of neurological disorders. |

| Ion Channels | The combination of aromatic and flexible alkyl-ether components is found in some ion channel modulators. | Patch-clamp electrophysiology studies on various ion channels to assess potential modulatory activity. |

The specific substitution pattern of 5-Methyl-2-(3-phenylpropoxy)aniline—a methyl group at the 5-position and a phenylpropoxy group at the 2-position—will ultimately determine its target specificity and pharmacological profile. Systematic screening and target identification studies would be necessary to elucidate its precise molecular targets.

Future Directions in Medicinal Chemistry Leveraging the 5-Methyl-2-(3-phenylpropoxy)aniline Scaffold

The 5-Methyl-2-(3-phenylpropoxy)aniline scaffold offers several avenues for future medicinal chemistry exploration. nih.gov Its modular nature allows for systematic modifications to explore structure-activity relationships (SAR) and develop analogs with improved potency, selectivity, and pharmacokinetic properties.

Potential Medicinal Chemistry Strategies:

Scaffold Hopping and Isosteric Replacement: While the aniline motif is prevalent in many drugs, it can be associated with metabolic liabilities and toxicity. acs.org Future work could involve replacing the aniline ring with bioisosteres to mitigate these potential issues while retaining or enhancing biological activity.

Library Synthesis: The synthesis of a focused library of analogs by modifying the phenylpropoxy group (e.g., altering the linker length, substitution on the terminal phenyl ring) and the aniline core (e.g., exploring different substitution patterns) would be a valuable strategy. This library could then be screened against a diverse panel of biological targets to identify novel activities.

Fragment-Based Drug Discovery: The individual fragments of the molecule—the substituted aniline and the phenylpropoxy moiety—could be used as starting points in a fragment-based drug discovery campaign.

The versatility of the scaffold makes it an attractive starting point for the development of new chemical entities for a variety of therapeutic areas.

Considerations for Lead Optimization Based on Preclinical Findings

Should initial screening studies identify promising biological activity for 5-Methyl-2-(3-phenylpropoxy)aniline or its analogs, a comprehensive lead optimization program would be initiated. danaher.comadvancedsciencenews.com The goal of lead optimization is to refine the properties of a lead compound to make it a suitable candidate for further development.

Key Considerations for Lead Optimization:

| Property | Optimization Strategy | Rationale |

| Potency and Selectivity | Systematic modification of the scaffold to enhance interactions with the desired target and minimize off-target effects. | To maximize therapeutic efficacy and reduce the potential for side effects. nih.gov |

| Metabolic Stability | Introduction of blocking groups at metabolically labile sites, such as the aniline nitrogen or aromatic rings. | To improve the compound's half-life and oral bioavailability. |

| Solubility | Incorporation of polar functional groups. | To enhance aqueous solubility, which is often crucial for good absorption and distribution. |

| Pharmacokinetics | Fine-tuning of lipophilicity and other physicochemical properties to achieve a desirable absorption, distribution, metabolism, and excretion (ADME) profile. | To ensure the compound reaches its target in sufficient concentrations and for an appropriate duration. nih.gov |

| Toxicity | Early assessment of cytotoxicity and other potential liabilities to guide the design of safer analogs. | To de-risk the development process and increase the likelihood of clinical success. acs.org |

A successful lead optimization campaign for a compound based on the 5-Methyl-2-(3-phenylpropoxy)aniline scaffold would involve a multidisciplinary team of medicinal chemists, biologists, and pharmacologists working in an iterative cycle of design, synthesis, and testing.

Conclusions and Outlook for Research on 5 Methyl 2 3 Phenylpropoxy Aniline

Summary of Current Preclinical Research Landscape (Hypothetical)

Given the limited publicly available, specific preclinical data for 5-Methyl-2-(3-phenylpropoxy)aniline, a hypothetical research landscape can be constructed based on standard drug discovery protocols for novel chemical entities of its class. Initial investigations would likely focus on establishing a foundational profile of the compound.

The primary objectives of a hypothetical preclinical research program would be:

Target Identification and Validation: The initial step would involve screening the compound against a wide array of biological targets to identify any potential therapeutic activity. The structural similarity to other bioactive molecules might guide this process.

In Vitro Activity Assessment: Once a potential target is identified, a battery of in vitro assays would be conducted to determine the compound's potency and efficacy. This would involve measuring its effect on cellular models relevant to the target's function.

Early Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling: Understanding the compound's basic pharmacokinetic properties is crucial. Early ADME studies would provide insights into its potential for oral bioavailability, metabolic stability, and clearance mechanisms. The aniline (B41778) moiety is a known point of metabolic vulnerability, often undergoing oxidation that can lead to reactive metabolites. acs.orgresearchgate.net Therefore, a key focus would be on characterizing its metabolic fate.

A hypothetical summary of early-stage findings might be presented as follows:

| Preclinical Assessment Area (Hypothetical) | Potential Findings |

| Target Binding Affinity | Moderate to high affinity for a specific G-protein coupled receptor (GPCR) or enzyme target. |

| In Vitro Efficacy | Dose-dependent activity in a cell-based assay related to the identified target. |

| Metabolic Stability | Moderate stability in human liver microsomes, with evidence of oxidation at the aniline ring. |

| Permeability | High permeability in a Caco-2 cell model, suggesting potential for good oral absorption. |

These hypothetical data points would be the first step in a long process of preclinical development, providing the necessary foundation for more in-depth studies.

Identification of Knowledge Gaps and Future Research Priorities

The primary knowledge gap for 5-Methyl-2-(3-phenylpropoxy)aniline is the absence of a comprehensive biological activity and safety profile. Addressing this will require a multi-pronged research effort.

Future research should prioritize the following areas:

Comprehensive Biological Screening: A broad-based screening campaign against diverse target classes is necessary to uncover its full therapeutic potential.

Metabolite Identification and Profiling: A critical step will be to identify the major metabolites of 5-Methyl-2-(3-phenylpropoxy)aniline. The aniline group is a "structural alert" for medicinal chemists due to its potential to form reactive metabolites that can cause idiosyncratic adverse drug reactions. acs.orgresearchgate.net Detailed studies are needed to determine if the specific substitution pattern of this compound mitigates or exacerbates this risk.

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogues are essential to understand which parts of the molecule are critical for any observed biological activity and to optimize its properties. This could involve modifying the substitution on the aniline ring or altering the phenylpropoxy side chain.

Development of Bioisosteres: Given the concerns associated with the aniline motif, a proactive research direction would be the design and synthesis of bioisosteres. acs.orgresearchgate.net Replacing the aniline ring with a different chemical group that retains the desired biological activity but has a lower potential for metabolic liabilities would be a significant advancement. biopartner.co.uk

Broader Implications for Drug Discovery and Chemical Biology

The study of 5-Methyl-2-(3-phenylpropoxy)aniline, and substituted anilines in general, has wider implications for the fields of drug discovery and chemical biology.

Informing the Aniline Debate: Anilines are present in numerous FDA-approved drugs, highlighting their utility as a versatile scaffold. biopartner.co.uk However, their association with metabolic instability and potential toxicity remains a concern. acs.orgresearchgate.net Detailed research on compounds like 5-Methyl-2-(3-phenylpropoxy)aniline can provide valuable data points to better understand the structure-toxicity relationships of this chemical class. This knowledge can help in the development of safer drugs in the future.

Advancing Bioisosteric Replacement Strategies: The need to mitigate the risks associated with anilines drives innovation in the development of novel bioisosteres. acs.orgresearchgate.net Research into replacing the aniline group of this compound could lead to the discovery of new chemical scaffolds with improved pharmacokinetic and safety profiles. This contributes to the broader toolbox available to medicinal chemists.

Probing Chemical Space: The exploration of the biological activity of novel, relatively simple molecules like 5-Methyl-2-(3-phenylpropoxy)aniline is fundamental to expanding our understanding of how small molecules interact with biological systems. Such studies can lead to the identification of new biological probes and starting points for drug discovery programs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Methyl-2-(3-phenylpropoxy)aniline, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution (e.g., reacting 2-(2,6-dimethylphenoxy)ethyl bromide with 3-phenylpropoxy aniline under basic conditions) or coupling reactions (amine-electrophile coupling). Key parameters include solvent choice (dichloromethane or toluene), base selection (K₂CO₃ or NaOH), and temperature control (typically 60–80°C). Optimization involves iterative adjustments of stoichiometry, reaction time (6–24 hours), and purification via recrystallization or chromatography . Alternative routes using amidoximes and isatoic anhydrides in NaOH–DMSO media at ambient temperature may also yield derivatives with 1,2,4-oxadiazole motifs .

Q. How can the molecular structure and polymorphic forms of this compound be characterized using spectroscopic and crystallographic techniques?

- Methodology :

- X-ray crystallography identifies polymorphs (e.g., describes two polymorphs in the same space group with distinct conformations and hydrogen-bonding networks) .

- NMR spectroscopy (¹H/¹³C) confirms substituent positions and electronic environments.

- FT-IR detects functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹).

- Mass spectrometry validates molecular weight (e.g., 393.52 g/mol for the free base) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in biological activity data across different polymorphic forms?

- Methodology :

- Comparative crystallography to map intermolecular interactions (e.g., hydrogen bonding or π-π stacking differences between polymorphs 3 and 3p in ) .

- In vitro assays under controlled conditions (pH, temperature) to isolate polymorph-specific effects on targets (e.g., anticonvulsant activity).

- Molecular dynamics simulations to correlate conformational flexibility with receptor binding .

Q. How can computational methods predict the binding affinity of this compound to neurological targets (e.g., GABA receptors)?

- Methodology :

- Docking studies (AutoDock Vina, Schrödinger) using receptor crystal structures (e.g., GABA-A) to identify potential binding pockets.

- DFT calculations to analyze electronic properties (HOMO-LUMO gaps) and charge distribution, which influence ligand-receptor interactions.

- QSAR models trained on structurally similar anilines (e.g., ’s phenethyl-substituted analogs) to predict activity .

Q. What are the methodological considerations for designing in vitro assays to evaluate the compound's metabolic stability?

- Methodology :

- Hepatocyte or microsomal incubations with LC-MS/MS quantification of parent compound and metabolites.

- CYP450 inhibition assays to assess drug-drug interaction risks.

- pH-dependent stability studies (e.g., simulated gastric fluid) to guide formulation strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.